An In-depth Technical Guide to 4-(Cyclohexylmethyl)piperidine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 4-(Cyclohexylmethyl)piperidine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery
For the Attention of Researchers, Scientists, and Drug Development Professionals
A Note on the Subject Compound: Initial research for a comprehensive guide on 4-(cyclobutylmethyl)piperidine hydrochloride did not yield a specific CAS number or sufficient technical data for a thorough analysis. In the spirit of providing a valuable and data-rich resource, this guide focuses on the closely related and well-documented analogue, 4-(Cyclohexylmethyl)piperidine hydrochloride (CAS No: 188844-14-6) . The principles of synthesis, analysis, and application discussed herein are largely translatable to other 4-alkyl-substituted piperidine derivatives.
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] Its prevalence is a testament to its favorable physicochemical properties, metabolic stability, and its ability to serve as a versatile scaffold for engaging a wide array of biological targets. This guide provides a detailed technical overview of 4-(cyclohexylmethyl)piperidine hydrochloride, a representative member of the 4-substituted piperidine class of compounds.
This document will delve into the fundamental properties, a robust synthetic route, analytical methodologies for characterization and quality control, and the significant applications of this compound and its analogues in the landscape of modern drug discovery, particularly in the development of therapeutics for neurological disorders and pain management.[2]
Core Properties of 4-(Cyclohexylmethyl)piperidine Hydrochloride
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The hydrochloride salt form of 4-(cyclohexylmethyl)piperidine enhances its stability and aqueous solubility, making it amenable to biological assays and formulation studies.
| Property | Value | Source(s) |
| CAS Number | 188844-14-6 | [3] |
| Molecular Formula | C₁₂H₂₄ClN | [3] |
| Molecular Weight | 217.78 g/mol | [3][4] |
| IUPAC Name | 4-(cyclohexylmethyl)piperidine;hydrochloride | [3] |
| Appearance | Solid (predicted) | [5] |
| Canonical SMILES | C1CC(CC1)CC2CCNCC2.Cl | [3][4] |
| InChIKey | TVJIBGFMXZEOSF-UHFFFAOYSA-N | [3][4] |
| Parent Compound CID | 98883 (4-(Cyclohexylmethyl)piperidine) | [3] |
Safety and Handling
4-(Cyclohexylmethyl)piperidine hydrochloride is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements: [3]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Experimental Protocols: Synthesis and Characterization
The synthesis of 4-substituted piperidines is a well-established area of organic chemistry. One of the most direct and industrially scalable methods is the catalytic hydrogenation of the corresponding substituted pyridine.[6] The following protocol outlines a representative synthesis of 4-(cyclohexylmethyl)piperidine, which is then converted to its hydrochloride salt.
Synthesis of 4-(Cyclohexylmethyl)piperidine
A plausible and efficient route to 4-(cyclohexylmethyl)piperidine is via the catalytic hydrogenation of 4-benzylpyridine to 4-benzylpiperidine, followed by hydrogenation of the benzene ring.[1][7] An alternative, more direct conceptual approach involves the hydrogenation of 4-(cyclohexylmethyl)pyridine.
Reaction Scheme:
Synthetic Workflow Diagram
Step-by-Step Methodology:
-
Hydrogenation of 4-Benzylpyridine: a. To a solution of 4-benzylpyridine (1 equivalent) in a suitable solvent such as methanol or acetic acid, add a catalytic amount of Palladium on carbon (Pd/C, 10 wt%) or Platinum(IV) oxide (PtO₂, Adams' catalyst).[8][9] b. The reaction mixture is then subjected to hydrogenation in a high-pressure reactor (e.g., a Parr shaker) under a hydrogen atmosphere (typically 50-100 psi). c. The reaction is monitored by a suitable technique (e.g., TLC or GC-MS) until the starting material is consumed. d. Upon completion, the catalyst is removed by filtration through a pad of celite, and the solvent is removed under reduced pressure to yield crude 4-benzylpiperidine.
-
Hydrogenation of the Benzene Ring: a. The crude 4-benzylpiperidine is dissolved in an appropriate solvent, and a catalyst suitable for aromatic ring hydrogenation, such as Rhodium on carbon (Rh/C) or Ruthenium on carbon (Ru/C), is added.[8] b. The mixture is hydrogenated under high pressure until the aromatic ring is fully saturated. c. The catalyst is removed by filtration, and the solvent is evaporated to yield 4-(cyclohexylmethyl)piperidine.
-
Formation of the Hydrochloride Salt: a. The crude 4-(cyclohexylmethyl)piperidine is dissolved in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate. b. A solution of hydrochloric acid in a compatible solvent (e.g., ethereal HCl or HCl in isopropanol) is added dropwise with stirring. c. The resulting precipitate of 4-(cyclohexylmethyl)piperidine hydrochloride is collected by filtration, washed with a cold solvent, and dried under vacuum.
Analytical Characterization
The identity and purity of the synthesized 4-(cyclohexylmethyl)piperidine hydrochloride should be confirmed by a combination of analytical techniques.
1. High-Performance Liquid Chromatography (HPLC): [10]
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) is suitable.
-
Mobile Phase: A gradient elution with a mixture of water (containing 0.1% trifluoroacetic acid or phosphoric acid) and acetonitrile is a good starting point.[10]
-
Detection: As the compound lacks a strong chromophore, UV detection at low wavelengths (e.g., 210 nm) may be possible. For more sensitive and universal detection, Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) is recommended.[11] Alternatively, pre-column derivatization with a UV-active agent like 4-toluenesulfonyl chloride can be employed for UV detection.[4][12]
2. Gas Chromatography-Mass Spectrometry (GC-MS): [13]
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent) is appropriate.
-
Injection: The hydrochloride salt should be neutralized to the free base before injection or analyzed using a method suitable for amine salts.
-
Mass Spectrometry: Electron ionization (EI) will provide a fragmentation pattern that can be used to confirm the structure.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the cyclohexyl and piperidine rings. The chemical shifts of the protons adjacent to the nitrogen atom in the piperidine ring will be informative.
-
¹³C NMR: The carbon NMR spectrum will show the number of unique carbon atoms, confirming the overall structure.
Analytical Workflow for Characterization
Applications in Drug Discovery and Development
The 4-substituted piperidine motif is a privileged scaffold in drug discovery, with derivatives finding application in a wide range of therapeutic areas. The cyclohexylmethyl substituent imparts lipophilicity, which can influence a molecule's ability to cross the blood-brain barrier and its binding affinity to target proteins.
Central Nervous System (CNS) Disorders: Piperidine derivatives are extensively used in the development of drugs targeting the CNS. The 4-(cyclohexylmethyl)piperidine scaffold can be incorporated into molecules designed to modulate the activity of various receptors and transporters involved in neurotransmission.[5]
Opioid Receptor Modulation: There is significant interest in developing bifunctional ligands that act on both mu (µ) and delta (δ) opioid receptors to achieve potent analgesia with reduced side effects like tolerance and dependence.[2] The 4-substituted piperidine core is a key structural element in many compounds designed to modulate these receptors.[2]
Other Therapeutic Areas: The versatility of the piperidine ring allows for its incorporation into a diverse range of therapeutic agents, including antihistamines, anti-cancer drugs, and anticoagulants.[1][14]
Conclusion
4-(Cyclohexylmethyl)piperidine hydrochloride serves as a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications. Its synthesis via catalytic hydrogenation is a robust and scalable method. A comprehensive suite of analytical techniques is available for its characterization and quality control. The continued exploration of derivatives of this and related 4-substituted piperidines holds promise for the discovery of new and improved medicines for a variety of diseases.
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